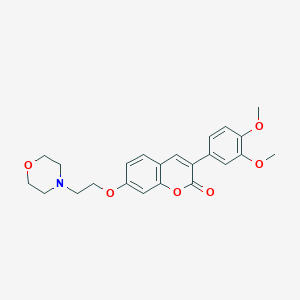

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one

Description

3-(3,4-Dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 2-morpholinoethoxy moiety at position 6. Its molecular formula is C₂₃H₂₅NO₆, with a molecular weight of 435.45 g/mol. The morpholinoethoxy group enhances solubility and may facilitate interactions with biological targets through hydrogen bonding and conformational flexibility .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-26-20-6-4-16(14-22(20)27-2)19-13-17-3-5-18(15-21(17)30-23(19)25)29-12-9-24-7-10-28-11-8-24/h3-6,13-15H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCVVYPUEPAGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCOCC4)OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one, a coumarin derivative, has garnered attention for its potential biological activities. This compound is of interest due to its structural features that may confer various pharmacological effects.

Chemical Structure

The chemical formula for this compound is . The presence of the morpholino group and the dimethoxyphenyl moiety suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring enhances the electron-donating ability, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can effectively reduce oxidative stress in cellular models, suggesting that this compound may possess comparable antioxidant capabilities.

Anticancer Properties

Several studies have highlighted the anticancer potential of coumarins. For instance, a study on related compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression. The morpholino group may enhance cellular uptake and specificity towards cancer cells.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In vitro studies have shown that similar coumarin derivatives can significantly reduce inflammation markers in models of induced inflammation.

Case Studies

-

Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 30 - Animal Models : In vivo studies on mice models of inflammation showed that administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, it mitigates oxidative damage.

- Modulation of Signaling Pathways : Interaction with key signaling pathways involved in cancer progression and inflammation.

- Gene Expression Regulation : Alteration in the expression levels of genes associated with apoptosis and inflammation.

Comparison with Similar Compounds

Mechanistic and Structural Insights

- Morpholinoethoxy vs. Methoxy: The morpholinoethoxy group in the target compound enhances water solubility and introduces tertiary amine functionality, critical for intracellular trafficking and HO-1 induction . In contrast, methoxy-substituted analogs (e.g., ) lack this amine, limiting their interaction with Nrf2 pathways.

- Sulfonyl vs. Conversely, the ethoxy linker in the target compound supports non-covalent binding .

- Fluorine Substitution : The 7-fluoro analog may exhibit improved metabolic stability due to fluorine’s resistance to oxidative metabolism, though its antiviral activity remains untested.

Methodological Approaches

- Molecular Docking : Used to explain neobavaisoflavone’s anti-Aβ42 activity, highlighting π-π interactions between the prenyl group and amyloid fibrils .

- NMR Spectroscopy: Critical for confirming the structure of derivatives like compound 6b (target analog), where HMBC and NOESY spectra validated substituent positions .

- Dynamic Simulations: Applied in to assess conformational changes in Aβ42 upon flavonoid binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.